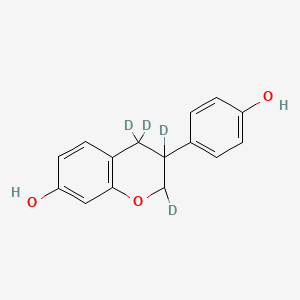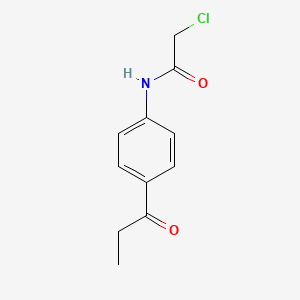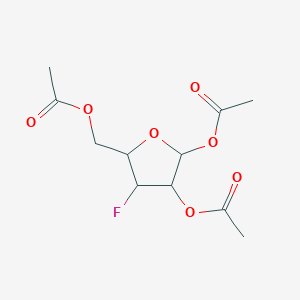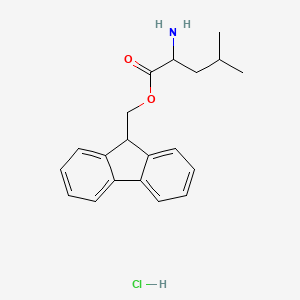
(R,S)-Equol-d4 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,S)-Equol-d4 (Major) is a deuterated form of equol, a non-steroidal estrogen of the isoflavone class of organic compounds. Equol is produced by the metabolism of the soy isoflavone daidzein by intestinal bacteria. The deuterated form, (R,S)-Equol-d4, is used in scientific research to study the pharmacokinetics and biological effects of equol, as the deuterium atoms can provide insights into metabolic pathways and mechanisms of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Equol-d4 typically involves the deuteration of equol. One common method is the catalytic hydrogenation of daidzein in the presence of deuterium gas. The reaction is carried out under high pressure and temperature, using a palladium or platinum catalyst. The deuterium atoms replace the hydrogen atoms in the equol molecule, resulting in (R,S)-Equol-d4.
Industrial Production Methods
Industrial production of (R,S)-Equol-d4 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple stages of purification, including crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(R,S)-Equol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert (R,S)-Equol-d4 to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in (R,S)-Equol-d4 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of (R,S)-Equol-d4.
Substitution: Alkylated and acylated derivatives of (R,S)-Equol-d4.
Aplicaciones Científicas De Investigación
(R,S)-Equol-d4 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and mechanisms of action of equol.
Biology: Investigating the biological effects of equol on cellular processes and gene expression.
Medicine: Exploring the potential therapeutic effects of equol in hormone-related conditions such as menopause and prostate cancer.
Industry: Developing new pharmaceuticals and nutraceuticals based on the biological activity of equol.
Mecanismo De Acción
The mechanism of action of (R,S)-Equol-d4 involves its interaction with estrogen receptors in the body. It binds to both estrogen receptor alpha and estrogen receptor beta, modulating their activity and influencing gene expression. The deuterium atoms in (R,S)-Equol-d4 provide insights into the metabolic pathways and the stability of the compound in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Equol: The non-deuterated form of (R,S)-Equol-d4.
Daidzein: The precursor isoflavone from which equol is derived.
Genistein: Another isoflavone with similar estrogenic activity.
Uniqueness
(R,S)-Equol-d4 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed studies of metabolic pathways. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research, offering insights that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |
Clave InChI |
ADFCQWZHKCXPAJ-YHBSYLJLSA-N |
SMILES isomérico |
[2H]C1C(C(C2=C(O1)C=C(C=C2)O)([2H])[2H])([2H])C3=CC=C(C=C3)O |
SMILES canónico |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2-Ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313349.png)
![rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis](/img/structure/B12313352.png)
![8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene](/img/structure/B12313358.png)

![4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)




![[(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)




